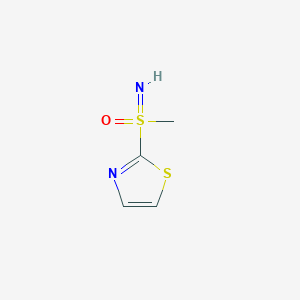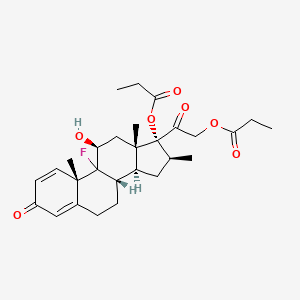![molecular formula C24H15B3O3S3 B8023813 2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)
2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane is a complex organoboron compound featuring a unique structure that incorporates three benzo[b]thiophene units. This compound is of significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. The presence of boron and sulfur atoms within its structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane typically involves multi-step organic synthesis techniques. One common approach is the cyclotrimerization of benzo[b]thiophene derivatives in the presence of boron trihalides. The reaction conditions often require the use of a catalyst, such as a transition metal complex, and elevated temperatures to facilitate the formation of the trioxatriborinane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzo[b]thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the boron centers or the benzo[b]thiophene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced properties.
Scientific Research Applications
2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organoboron compounds and polymers.
Biology: The compound’s unique structure allows for the exploration of its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs with boron-containing pharmacophores.
Industry: Its properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane involves its interaction with molecular targets through its boron and sulfur atoms. These interactions can lead to the formation of stable complexes with various biomolecules, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable boron-sulfur bonds is a key feature of its mechanism.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine: This compound shares a similar triazine core but with thiophene units instead of benzo[b]thiophene.
2,4,6-Tri(phenyl)-1,3,5-trioxatriborinane: This compound has phenyl groups instead of benzo[b]thiophene units.
Uniqueness
2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane is unique due to the presence of benzo[b]thiophene units, which impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
2,4,6-tris(1-benzothiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15B3O3S3/c1-4-10-22-16(7-1)19(13-31-22)25-28-26(20-14-32-23-11-5-2-8-17(20)23)30-27(29-25)21-15-33-24-12-6-3-9-18(21)24/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWADTZPMKSTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CSC3=CC=CC=C23)C4=CSC5=CC=CC=C45)C6=CSC7=CC=CC=C67 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15B3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,2'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methylphenol]](/img/structure/B8023838.png)
